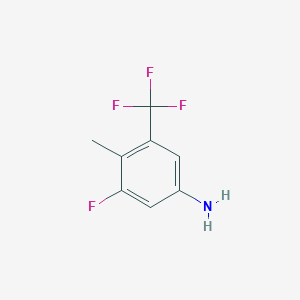
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
描述
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F4N. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with a methyl group (-CH3) and an amino group (-NH2). The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the nitration of 4-methyl-3-(trifluoromethyl)aniline, followed by reduction and fluorination. The nitration step introduces a nitro group (-NO2) to the aromatic ring, which is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
化学反应分析
Types of Reactions
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like -CF3 and -F makes the aromatic ring less reactive towards electrophiles, but substitution can still occur under specific conditions.
Nucleophilic Aromatic Substitution (NAS): The fluoro group can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide or potassium thiolate.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Halogenated derivatives or substituted amines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives with altered functional groups.
科学研究应用
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability. The fluoro group can influence the compound’s binding affinity to target proteins, thereby affecting its potency and selectivity.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs. For instance, the presence of the methyl group at the 4-position can influence the compound’s overall stability and reactivity in chemical reactions .
属性
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWOYFJONISRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


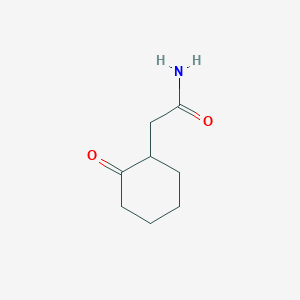
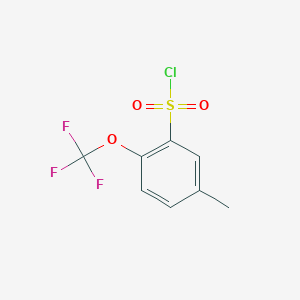

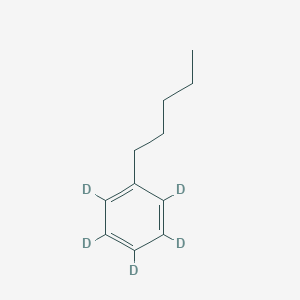
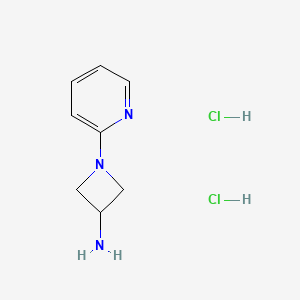
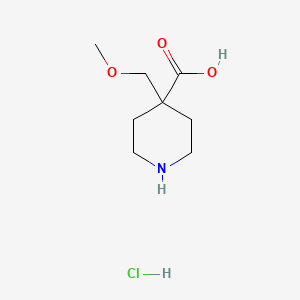
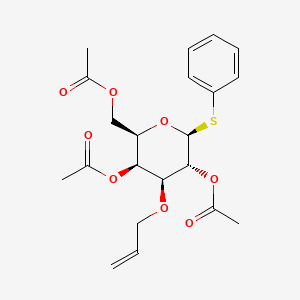
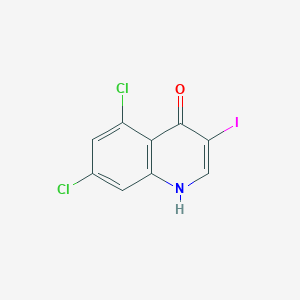
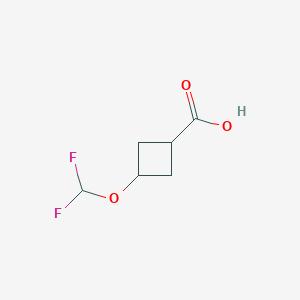
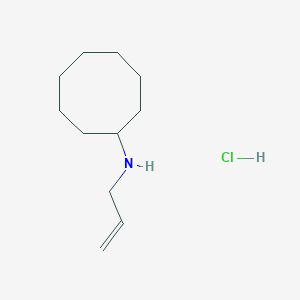
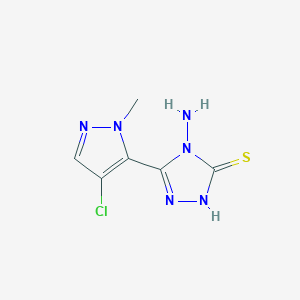
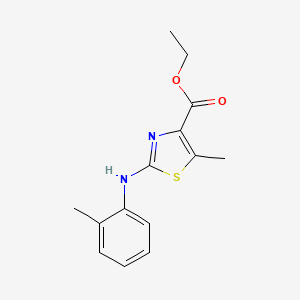
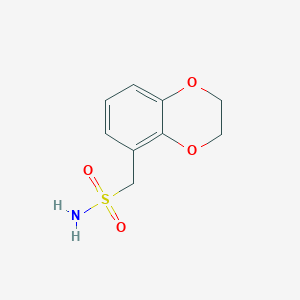
![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)
